molecular formula C17H17ClN2O2 B15090556 N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester

Cat. No.: B15090556
M. Wt: 316.8 g/mol
InChI Key: RUKFPBKCDWGOLP-UHFFFAOYSA-N
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Description

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.78 g/mol. This compound is known for its unique structure, which includes a chlorinated phenyl ring and a methylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester typically involves the reaction of 5-chloro-2-(methylamino)aniline with benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with glycine methyl ester hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methylamino group.

    Methyl 2-[(5-chloro-2-methylaminophenyl)phenylmethylene]aminoacetate: A closely related compound with slight variations in the substituents.

Uniqueness

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl ring and methylamino group make it a versatile compound for various applications in research and industry.

Biological Activity

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester, with the CAS Number 176796-46-6, is a synthetic compound notable for its unique structural features, including a chloro group, a methylamino group, and a glycine methyl ester moiety. This article explores its biological activity based on diverse research findings.

Pharmacological Profile

Research indicates that this compound may exhibit significant biological activities due to its interaction with various receptors and enzymes. Notably, studies have focused on its potential as a selective agonist for the serotonin 2C (5-HT2C) receptor, which is implicated in various neuropsychiatric disorders.

  • Receptor Interaction : The compound's ability to bind selectively to the 5-HT2C receptor suggests potential applications in treating conditions such as depression and anxiety. Functional selectivity at this receptor has been linked to reduced side effects compared to non-selective agonists .
  • Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit cytotoxic effects against several cancer cell lines, including Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC). The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .
  • Antimicrobial Properties : Preliminary screening has suggested that this compound may possess antimicrobial activity, although specific studies are required to quantify its efficacy against various pathogens .

Study on Antipsychotic Activity

A study investigated a series of novel compounds related to this compound for their antipsychotic properties. The findings highlighted a compound with an EC50 of 23 nM at the 5-HT2C receptor, demonstrating promise for further development in psychopharmacology .

Cytotoxicity Research

In another study, synthesized derivatives of similar structures showed high cytotoxicity against DLA and EAC cell lines, indicating that modifications in the structure could enhance biological activity. This reinforces the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

methyl 2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate

InChI

InChI=1S/C17H17ClN2O2/c1-19-15-9-8-13(18)10-14(15)17(20-11-16(21)22-2)12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3

InChI Key

RUKFPBKCDWGOLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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